molecular formula C14H10BrClO2 B5806641 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone CAS No. 111946-85-1

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone

Cat. No.: B5806641
CAS No.: 111946-85-1
M. Wt: 325.58 g/mol
InChI Key: QPPKQOYYKKVJJB-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is an organic compound that features both bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone typically involves the reaction of 4-bromobenzoyl chloride with 2-chlorophenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Conditions may involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild to moderate conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-2-(2-fluorophenoxy)ethanone: Similar structure but with a fluorine substituent instead of chlorine.

    1-(4-chlorophenyl)-2-(2-bromophenoxy)ethanone: Similar structure but with the positions of bromine and chlorine reversed.

    1-(4-bromophenyl)-2-(2-methylphenoxy)ethanone: Similar structure but with a methyl substituent instead of chlorine.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPKQOYYKKVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252012
Record name 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111946-85-1
Record name 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111946-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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